![molecular formula C14H10F2O3 B6364845 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1184790-44-0](/img/structure/B6364845.png)
2-(2,4-Difluorophenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
2-(2,4-Difluorophenyl)-5-methoxybenzoic acid, 95% (2,4-DFP-5-MBA) is a type of phenolic compound which is widely used in research laboratories. It is a white crystalline solid with a melting point of 124-127°C and a boiling point of 313°C. It is soluble in water and organic solvents such as ethanol and ethyl acetate. It is also known as 2,4-difluorophenyl-5-methoxybenzoic acid, 5-methoxy-2-fluorophenyl benzoic acid, 5-methoxy-2,4-difluorobenzoic acid, and 5-methoxy-2,4-difluorobenzoate.
Mechanism of Action
2,4-DFP-5-MBA acts as a ligand for various proteins, enzymes, and receptors in the body. It binds to these proteins and enzymes and alters their activity. It can also act as an inhibitor of enzymes, which can be used to study the mechanism of action of various drugs.
Biochemical and Physiological Effects
2,4-DFP-5-MBA has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in metabolism, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of various receptors, including the serotonin receptor 5-HT2A. In addition, it has been shown to inhibit the activity of various ion channels, including the voltage-gated sodium channel.
Advantages and Limitations for Lab Experiments
2,4-DFP-5-MBA is a useful reagent for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the lab. It is also relatively stable and can be stored at room temperature for long periods of time. However, it is a relatively potent compound and should be handled carefully.
Future Directions
The potential applications of 2,4-DFP-5-MBA are vast. Further research could be conducted to investigate its potential as a therapeutic agent for various diseases. It could also be used as a tool for studying the mechanisms of action of various drugs and for developing new drugs. Additionally, it could be used in the synthesis of various polymers and resins for industrial applications. Finally, it could be used to study the biochemical and physiological effects of various compounds on the body.
Synthesis Methods
2,4-DFP-5-MBA can be synthesized from 5-methoxybenzoic acid and 2,4-difluorophenol. The reaction is catalyzed by an acid such as sulfuric acid. The reaction is conducted at a temperature of 80-90°C for a few hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration and dried.
Scientific Research Applications
2,4-DFP-5-MBA is widely used in scientific research. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various compounds, including heterocyclic compounds, dyes, and other organic compounds. It is also used in the synthesis of various polymers and resins.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-5-10(12(7-9)14(17)18)11-4-2-8(15)6-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPURBZCBQPINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681226 |
Source
|
Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-methoxybenzoic acid | |
CAS RN |
1184790-44-0 |
Source
|
Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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